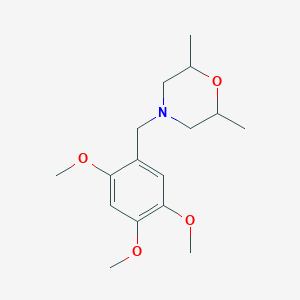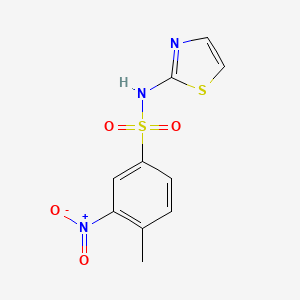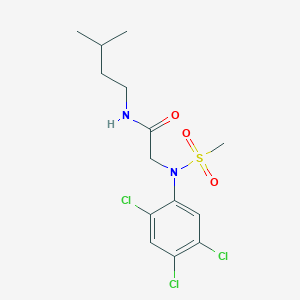
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process involving the reaction of morpholine with various reagents.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the inhibition of various enzymes and proteins that play a crucial role in the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been found to cause cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine. One potential direction is the synthesis of analogs of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine with improved solubility and potency. Another direction is the investigation of the mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in more detail to identify new targets for drug development. Finally, the potential use of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in combination with other anticancer drugs to enhance their efficacy is also an area of future research.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the reaction of morpholine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit potent antitumor and anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antifungal and antibacterial properties.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-15(19-4)16(20-5)7-14(13)18-3/h6-7,11-12H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJAQCIVSVTPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4921637.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)
